![molecular formula C20H40N2O2 B7764672 N,N,N',N'-tetrabutylbutanediamide CAS No. 14288-17-6](/img/structure/B7764672.png)
N,N,N',N'-tetrabutylbutanediamide
Overview
Description
“N,N,N’,N’-tetrabutylbutanediamide” is a chemical compound with the molecular formula C20H40N2O2 . It contains a total of 63 bonds, including 23 non-H bonds, 2 multiple bonds, 15 rotatable bonds, 2 double bonds, and 2 tertiary amides (aliphatic) .
Molecular Structure Analysis
The molecular structure of “N,N,N’,N’-tetrabutylbutanediamide” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule can be visualized in both 2-dimensional (2D) and 3-dimensional (3D) chemical structure images .Scientific Research Applications
Extraction and Separation of Lactic and Malic Acids : N,N,N',N'-Tetrabutylbutanediamide (referred to as N4423 in the study) has been found effective for the extraction and separation of lactic and malic acids from fermentation broth. The study demonstrates that N4423 can achieve high purity levels in the extracted acids, highlighting its potential for industrial applications in the chemical industry (Ren, Wei & Journals, 2019).
PVT Properties for Waste Processing : The PVT (pressure-volume-temperature) properties of N,N,N',N'-Tetrabutylbutanediamide, specifically the variant known as TODGA, have been studied for its use in partitioning fission products from raffinate wastes. This study provides essential data for its application in nuclear waste processing (Balasubramonian, Kumar, Sivakumar, Mudali & Natarajan, 2012).
Modification for High Metal Loading : Another study on TODGA, a variant of N,N,N',N'-Tetrabutylbutanediamide, explored its modification with a monoamide to enhance the loading capacity for lanthanides(III) and actinides(III), crucial for efficient nuclear waste management (Tachimori, Sasaki & Suzuki, 2002).
Future Directions
“N,N,N’,N’-tetrabutylbutanediamide” has shown good extraction and separation efficiency of lactic and malic acids . The results gathered in this work might prove to be a potential approach to acquire lactic and malic acids . This suggests potential future directions in the field of chemical extraction and separation.
properties
IUPAC Name |
N,N,N',N'-tetrabutylbutanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N2O2/c1-5-9-15-21(16-10-6-2)19(23)13-14-20(24)22(17-11-7-3)18-12-8-4/h5-18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZNIZWMUHWNBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCC(=O)N(CCCC)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404390 | |
Record name | N,N,N',N'-tetrabutylbutanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-tetrabutylbutanediamide | |
CAS RN |
14288-17-6 | |
Record name | N,N,N',N'-tetrabutylbutanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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